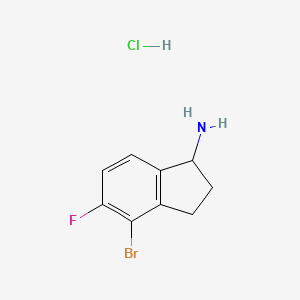

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

Description

Properties

IUPAC Name |

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFN.ClH/c10-9-6-2-4-8(12)5(6)1-3-7(9)11;/h1,3,8H,2,4,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAROOZBFIIWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common approach starts with the preparation of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one. This intermediate can be synthesized through the bromination and fluorination of indanone derivatives under controlled conditions .

The next step involves the reduction of the ketone group in 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one to form the corresponding amine. This reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent . Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms may influence its binding affinity and selectivity towards certain receptors or enzymes .

Comparison with Similar Compounds

Chemical Structure :

- Molecular Formula : C₉H₉BrClFN (hydrochloride salt of C₉H₁₀BrFN)

- SMILES : C1CC2=C(C1N)C=CC(=C2F)Br.Cl

- Key Features :

Comparison with Structural Analogs

Halogen-Substituted Dihydroindenamine Derivatives

Key Observations :

Stereochemical Variants

Stereochemical Impact :

Functional Group Modifications

Pharmacological Implications :

- Carboxylate esters (e.g., Ethyl 1-amino derivatives) may improve bioavailability by facilitating membrane penetration .

Biological Activity

Overview

4-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound with the molecular formula C9H9BrFN·HCl. It is a derivative of indene, featuring both bromine and fluorine substituents. This unique structure suggests potential biological activities that warrant investigation, particularly in medicinal chemistry and pharmacology.

- IUPAC Name : 4-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine; hydrochloride

- CAS Number : 1864056-09-6

- Molecular Weight : 227.54 g/mol

- Physical Form : Powder

- Purity : ≥95%

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets within biological systems. The presence of halogen atoms (bromine and fluorine) may enhance its binding affinity and selectivity towards certain receptors or enzymes, potentially influencing various biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

- Study Findings : A related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective induction of apoptosis in cancer cells .

Antimicrobial Activity

Preliminary research suggests that this compound may possess antimicrobial properties:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 to 22.9 µM |

| Staphylococcus aureus | 5.64 to 77.38 µM |

| Escherichia coli | 2.33 to 156.47 µM |

| Candida albicans | 16.69 to 78.23 µM |

These findings indicate moderate to good activity against various Gram-positive and Gram-negative bacteria as well as fungi .

Case Study on Anticancer Effects

A study examining the anticancer effects of a structurally similar compound reported significant tumor growth suppression in vivo, suggesting that the dual halogen substitution might enhance therapeutic efficacy .

Case Study on Antimicrobial Effects

Another investigation into the antimicrobial activity of halogenated compounds found that the presence of bromine and fluorine significantly improved the antimicrobial efficacy against pathogenic strains, reinforcing the potential application of such compounds in treating infections .

Research Applications

The compound's unique structure positions it as a valuable candidate for:

- Drug Discovery : As a lead compound for developing new therapeutic agents targeting cancer or microbial infections.

- Chemical Synthesis : Utilized as a building block in organic synthesis for creating more complex molecules.

- Material Science : Potential applications in developing new materials due to its unique chemical properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.